Stereochemical Identity: (3aR,9bS) vs. (3aS,9bR) Enantiomeric Discrimination in the Naphtho[1,2-d]oxazole Series
The compound bearing CAS 189760-44-9 is explicitly assigned the (3aR,9bS) absolute configuration at the two bridgehead stereocenters of the tetrahydronaphtho[1,2-d]oxazole scaffold. Its enantiomer, the (3aS,9bR) isomer, is registered under the distinct CAS number 1514923-13-7 and is listed by suppliers as a separately catalogued chemical entity [1]. This is not a trivial tautomeric or conformational distinction; the two enantiomers are non-superimposable mirror images that would exhibit opposite optical rotation values and potentially divergent behavior in any chiral environment, including biological receptor binding and asymmetric catalysis. The (3aR,9bS) isomer has a computed octanol-water partition coefficient (LogP) of 3.52 that is identical in magnitude to its enantiomer, meaning solubility and permeability characteristics are preserved while stereochemical identity is inverted [1]. Procurement of CAS 189760-44-9 rather than CAS 1514923-13-7 is mandatory when the experimental design requires the (3aR,9bS) enantiomer specifically.
| Evidence Dimension | Absolute stereochemistry and CAS registry identity |
|---|---|
| Target Compound Data | CAS 189760-44-9; (3aR,9bS) configuration; LogP = 3.52 (computed) |
| Comparator Or Baseline | CAS 1514923-13-7; (3aS,9bR) configuration; LogP = 3.52 (computed) |
| Quantified Difference | Opposite absolute configuration at both bridgehead carbons; separate CAS registry entries; identical computed LogP |
| Conditions | Computed physicochemical properties from supplier database (Molaid MS_1778730) |
Why This Matters
For stereochemically defined research, the wrong enantiomer cannot serve as a substitute; co-registration under separate CAS numbers confirms that these are treated as distinct chemical entities in the supply chain.
- [1] Molaid. (3aS,9bR)-2-phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole (CAS 1514923-13-7). Computational properties data sheet; LogP = 3.52, heavy atom count = 19, rotatable bonds = 1. View Source
